Dehydrololiolide, (R)-
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Overview
Description
Dehydrololiolide, ®- is a naturally occurring compound found in various plants, including tobacco It is a carotenoid-related compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrololiolide, ®- can be synthesized from megastigma-4,6,8-trien-3-one through regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .
Industrial Production Methods
While specific industrial production methods for Dehydrololiolide, ®- are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dehydrololiolide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydrololiolide, ®- can lead to the formation of actinidiolide .
Scientific Research Applications
Dehydrololiolide, ®- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Dehydrololiolide, ®- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with specific enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest .
Comparison with Similar Compounds
Similar Compounds
Loliolide: A related compound with similar chemical structure and properties.
Actinidiolide: Another carotenoid-related compound with distinct biological activities.
3-Oxo-actinidol: A compound structurally related to Dehydrololiolide, ®- and found in tobacco.
Uniqueness
Dehydrololiolide, ®- stands out due to its unique chemical structure and the specific reactions it undergoes
Properties
CAS No. |
1133-04-6 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(7aR)-4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione |
InChI |
InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3/t11-/m1/s1 |
InChI Key |
DJSMGUVSIWKZJW-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)CC(C1=CC(=O)O2)(C)C |
Canonical SMILES |
CC1(CC(=O)CC2(C1=CC(=O)O2)C)C |
Origin of Product |
United States |
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